REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3](=[O:11])[CH2:4][S:5][CH2:6][C:7](OC)=[O:8].[H-].[Na+]>O1CCCC1>[CH3:1][CH:2]1[C:3](=[O:11])[CH2:4][S:5][CH2:6][C:7]1=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
101.3 g
|
Type
|
reactant
|
Smiles
|
CCC(CSCC(=O)OC)=O
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The resulting yellow reaction mixture is concentrated to a small volume at temperature below 40° C. under reduced pressure
|
Type
|
ADDITION
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Details
|
poured into ice-cold water
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Type
|
EXTRACTION
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Details
|
extracted with ether
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Type
|
EXTRACTION
|
Details
|
extracted several times with chloroform
|
Type
|
WASH
|
Details
|
The extracts are washed with a small portion of an aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from methylene chloride - ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CSCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.7 g | |
YIELD: PERCENTYIELD | 75.6% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |